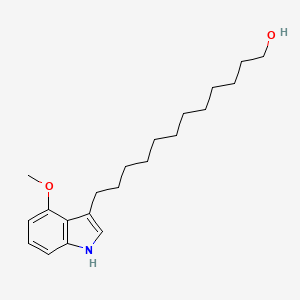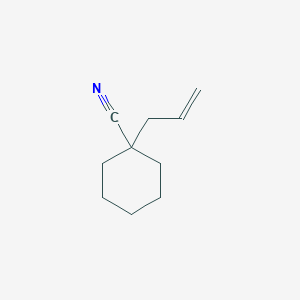
1-Allyl-cyclohexanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-cyclohexanecarbonitrile is an organic compound characterized by a cyclohexane ring substituted with an allyl group and a nitrile group
Métodos De Preparación
The synthesis of 1-Allyl-cyclohexanecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and allyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).
Procedure: Cyclohexanone is first converted to its enolate form using the base. The enolate then undergoes an alkylation reaction with allyl bromide to form 1-Allyl-cyclohexanone.
Análisis De Reacciones Químicas
1-Allyl-cyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Aplicaciones Científicas De Investigación
1-Allyl-cyclohexanecarbonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is used in the preparation of polymeric materials through radical polymerization processes.
Catalysis: It acts as a ligand in catalytic systems for asymmetric synthesis.
Mecanismo De Acción
The mechanism of action of 1-Allyl-cyclohexanecarbonitrile involves its ability to participate in nucleophilic and electrophilic reactions. The nitrile group can act as a nucleophile, while the allyl group can undergo electrophilic addition reactions. These properties make it a versatile compound in organic synthesis .
Comparación Con Compuestos Similares
1-Allyl-cyclohexanecarbonitrile can be compared with other similar compounds, such as:
1,1’-Azobis(cyclohexanecarbonitrile): This compound is used as a radical initiator in polymerization reactions.
2,2’-Azobis(2-methylpropionitrile): Another radical initiator, commonly used in the polymer industry.
Crotyl alcohol: A compound with an allyl group, used in the synthesis of various organic molecules.
Propiedades
Número CAS |
676132-37-9 |
|---|---|
Fórmula molecular |
C10H15N |
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
1-prop-2-enylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C10H15N/c1-2-6-10(9-11)7-4-3-5-8-10/h2H,1,3-8H2 |
Clave InChI |
QCDHXXULSUSOSR-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1(CCCCC1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


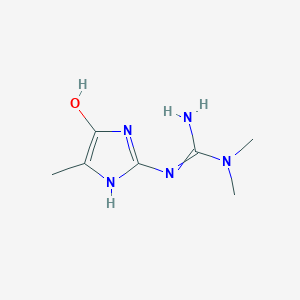
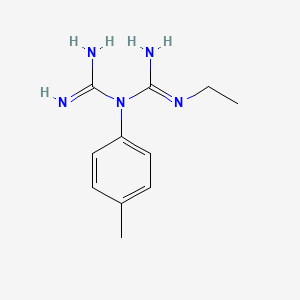
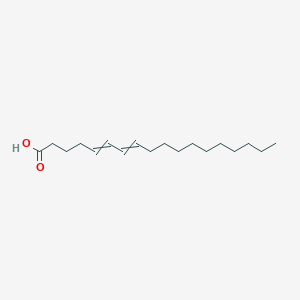
![3-(4-Chlorophenyl)-1-ethylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12534722.png)
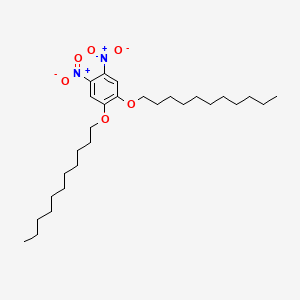
![Benzenesulfonamide, 4-methyl-N-[1-methyl-3-oxo-4-(3-thienyl)butyl]-](/img/structure/B12534746.png)
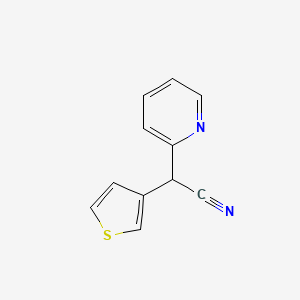
![[2,2-Dimethyl-5-(2-methylideneoct-3-en-1-yl)-1,3-dioxan-5-yl]acetaldehyde](/img/structure/B12534756.png)
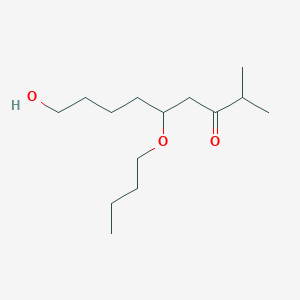
![(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(1H-indol-7-yl)methanimine](/img/structure/B12534772.png)
![5-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12534778.png)
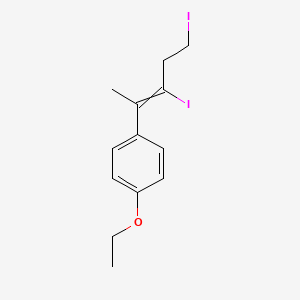
![Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7R,8R)-](/img/structure/B12534784.png)
